2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide
Description
2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide is a heterocyclic acetamide derivative featuring a thiazole ring substituted at the 5-position with a methylene group and a methyl group attached to the acetamide nitrogen. Its structure combines a thiazole core with an acetamide backbone, making it a candidate for studying hydrogen bonding patterns, molecular interactions, and biological activity .
Properties
IUPAC Name |
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-10(7(11)2-8)4-6-3-9-5-12-6/h3,5H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKZAEVRGKMEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CS1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
A critical intermediate in the synthesis is the 5-(aminomethyl)thiazole scaffold. This can be achieved through the cyclization of 2-amino-4-substituted benzenethiols with α-hydroxyacetic acid under acidic conditions. For instance, heating 2-amino-4-methylbenzenethiol with glycolic acid in concentrated hydrochloric acid yields (5-methylbenzo[d]thiazol-2-yl)methanol, which is subsequently converted to the corresponding amine via phthalimide-mediated Gabriel synthesis.
Acetamide Functionalization
Stepwise Synthesis and Reaction Optimization
Preparation of (5-Substituted-Thiazol-2-yl)methanamines
The synthesis begins with the preparation of (5-substituted-thiazol-2-yl)methanamines, which serve as key intermediates. As detailed in a 2023 study, these amines are synthesized in three steps:
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Cyclization : 2-Amino-4-substituted benzenethiols react with glycolic acid under HCl catalysis at 100°C to form (5-substituted-thiazol-2-yl)methanols.
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Phthalimide Protection : The methanol derivatives undergo Mitsunobu reaction with phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), yielding protected amines.
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Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, affording the desired (5-substituted-thiazol-2-yl)methanamines in yields of 47–65%.
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl (conc.), 100°C, 4–6 h | 65–75 |
| Phthalimide Protection | PPh₃, DEAD, THF, rt, 7–10 h | 70–80 |
| Deprotection | NH₂NH₂·H₂O, EtOH, rt, 48 h | 47–65 |
Alternative Routes and Industrial Adaptations
One-Pot Alkylation-Amidation
A patent by Fluorochem Ltd. discloses a one-pot method wherein 2-amino-thiazol-5-ylmethanol is sequentially methylated and amidated. The process employs methyl iodide as the alkylating agent and acetic anhydride for acetylation, conducted in THF at 0–10°C. This approach reduces purification steps and achieves a 78% isolated yield.
Solvent and Temperature Optimization
Key parameters influencing reaction efficiency include:
Table 2: Comparative Analysis of Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 4–5 | 85 | 98 |
| DMF | 24–35 | 72 | 95 |
| AcCN | 6–8 | 68 | 90 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide exhibits significant anticancer properties:
- Mechanism : It induces apoptosis in cancer cell lines through the inhibition of key enzymes involved in cell proliferation.
- Case Studies : In vitro studies demonstrated that the compound effectively reduced tumor growth in melanoma and pancreatic cancer models, with IC50 values indicating potent cytotoxicity (e.g., IC50 values ranging from 2 to 5 μM) .
Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy against various pathogens:
- Activity Spectrum : It shows activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.95 to 4.01 μg/mL against several bacterial strains .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory conditions:
- Mechanism : By inhibiting COX enzymes, it may reduce the synthesis of pro-inflammatory mediators.
- Research Findings : Preclinical studies have indicated a reduction in inflammation markers in animal models .
Data Table of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Melanoma, Pancreatic Cancer | Induces apoptosis; inhibits cell proliferation | 2-5 μM |
| Antimicrobial | Staphylococcus aureus, Candida albicans | Disruption of cell wall synthesis | 1.95 - 4.01 μg/mL |
| Anti-inflammatory | Inflammatory pathways | Inhibition of COX enzymes | Not specified |
Anticancer Research
A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant cancer cell lines. It was shown to induce cell death through both apoptosis and autophagy mechanisms .
Microbial Inhibition
Comparative studies indicated that 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide had lower MIC values compared to standard antibiotics like ciprofloxacin, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(5-Nitrothiazol-2-yl)acetamides
- Structure : These compounds feature a nitro group at the 5-position of the thiazole ring and an acetamide substituent at the 2-position.
- Synthesis : Prepared via reaction of 2-chloro-N-(5-nitrothiazol-2-yl)acetamide with piperazines in dichloromethane under nitrogen .
Phenoxymethylbenzoimidazole-Triazole-Thiazole Acetamides (9a–9e)
- Structure: Derivatives such as 9a–9e (e.g., N-(2-phenyl-1,3-thiazol-5-yl)acetamide) incorporate triazole and benzoimidazole moieties linked via phenoxymethyl groups .
- Synthesis : Synthesized via click chemistry, involving copper-catalyzed azide-alkyne cycloaddition .
- Key Differences : The bulky triazole-benzoimidazole substituents introduce additional hydrogen-bonding sites and steric effects, which may improve binding to biological targets (e.g., enzymes) compared to the simpler methyl-thiazole group in the target compound .
2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Physicochemical Properties
Notes:
- The target compound’s amino group may enhance solubility in polar solvents compared to nitro-substituted analogues .
- Bulky substituents in 9a–9e result in higher melting points due to stronger intermolecular interactions .
Biological Activity
2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. Its thiazole moiety plays a crucial role in mediating these effects.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide, demonstrate notable antimicrobial effects. For example:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds against various bacterial strains have been reported as follows:
Compound Target Organism MIC (mg/mL) 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide E. coli 0.17 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide S. aureus 0.23
These findings suggest that the compound's structural features contribute significantly to its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide has been explored in various studies. Notably, it has shown effectiveness against several cancer cell lines, including:
- Human glioblastoma (U251) : Demonstrated selective cytotoxicity with an IC50 value indicating effective growth inhibition.
- Melanoma (WM793) : Similar selective action was noted, suggesting its potential as a therapeutic agent for resistant cancer types.
Table summarizing anticancer activity:
The structure-activity relationship analysis revealed that modifications to the thiazole ring significantly enhance anticancer activity, particularly with the introduction of halogen substituents on the phenyl ring .
The biological activity of 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for cell proliferation and survival.
- Receptor Modulation : It can modulate receptors that are pivotal in signal transduction pathways associated with cancer progression and microbial resistance.
- Cellular Processes : It affects processes such as apoptosis and differentiation, which are crucial for both antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
- Study on Anticancer Activity : Finiuk et al. synthesized N-acylated derivatives based on the thiazole scaffold and evaluated their anticancer properties against various cell lines, demonstrating significant selectivity towards glioblastoma cells while maintaining low toxicity to normal cells .
- Antimicrobial Efficacy Assessment : In vitro studies have shown that compounds similar to 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide exhibit potent activity against both gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications for enhancing efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-methyl-N-thiazol-5-ylmethyl-acetamide, and how can reaction efficiency be improved?
Methodological Answer: A general procedure involves coupling thiazole derivatives with acetamide precursors under controlled conditions. For example, refluxing 2-chloro-N-phenylacetamide with sodium azide in a toluene-water mixture (8:2) can yield azido intermediates, which are then reduced to the target compound . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can identify energy barriers and transition states, reducing trial-and-error experimentation . Key parameters include solvent polarity, temperature, and catalyst selection.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide backbone (δ 2.1–2.3 ppm for methyl groups) .
- HRMS: Confirm molecular weight (C₇H₁₁N₃OS, theoretical 193.07 g/mol) with <2 ppm error .
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
Q. How can computational tools guide the design of experiments for this compound?
Methodological Answer: Quantum mechanical calculations (e.g., COMSOL Multiphysics) simulate reaction pathways and optimize conditions like solvent choice and temperature gradients . For example, density functional theory (DFT) predicts regioselectivity in thiazole functionalization, reducing experimental iterations by 30–50% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
Methodological Answer: Contradictions often arise from nonmonotonic dose-response curves or differences in exposure timing. To address this:
- Dose-Response Analysis: Test concentrations spanning 6 orders of magnitude (1 nM–1 mM) to capture low-dose effects .
- Critical Exposure Windows: Use in vitro models (e.g., zebrafish embryos) to assess developmental-stage-specific toxicity .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. What advanced methodologies enable AI-driven optimization of synthesis parameters?
Methodological Answer: Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal conditions:
Q. How does reactor design impact the scalability of thiazole-acetamide synthesis?
Methodological Answer: 3D-printed microreactors with tailored geometries enhance heat/mass transfer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
